Product packaging for Cyclohexyl laurate(Cat. No.:CAS No. 6301-70-8)

Cyclohexyl laurate

Cat. No.: B13791468
CAS No.: 6301-70-8
M. Wt: 282.5 g/mol
InChI Key: PJPLDEHITPGDLR-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Cyclohexane (B81311) Derivatives

Cyclohexyl laurate is a member of the broad class of chemical compounds known as esters, which are characterized by a carbonyl group adjacent to an ether linkage. The properties of esters are highly tunable based on the alcohol and carboxylic acid from which they are derived. In the case of this compound, the long, 12-carbon chain of lauric acid lends it lipophilic (oil-soluble) characteristics, which is typical for fatty acid esters and contributes to its function as an emollient. ontosight.ai

The presence of the cyclohexane ring, a non-aromatic cyclic structure, distinguishes it from esters containing linear alcohol chains (like hexyl laurate) or aromatic rings (like phenyl laurate). The cyclohexane moiety can influence physical properties such as viscosity, boiling point, and oxidative stability. Research into other cyclohexane derivatives has shown their utility in a range of fields. For instance, the hydrolysis of cyclohexyl acetate (B1210297) is a key step in the production of cyclohexanol (B46403), a vital industrial chemical. researchgate.net Furthermore, complex cyclohexyl-containing esters have been synthesized as monomers for the development of specialized polymers and nanocomposites. researchgate.net

The laurate portion of the molecule also places it within a well-studied group of fatty acid esters. Laurate esters derived from various alcohols have been investigated for numerous applications. For example, sugar-laurate esters are synthesized for their properties as emulsifiers and antimicrobial agents, often using enzymatic methods to ensure regioselectivity and improve the sustainability of the process. nih.gov Similarly, monolaurin, a glyceride of lauric acid, has been the subject of research for its biosynthesis and chemical properties. nih.gov The study of related compounds like methylthis compound, also an emollient, suggests potential applications in lubrication or as plasticizers. ontosight.ai

Academic Significance and Identified Research Gaps for this compound

The primary academic significance of this compound is currently inferred from its industrial application in cosmetics, where it serves as a functional ingredient. ontosight.ai Its low viscosity and stability across different temperatures and pH levels make it a versatile component in skincare and pharmaceutical formulations. ontosight.ai However, a thorough review of scientific literature reveals a significant gap in dedicated academic research specifically focused on this compound.

While its basic properties are documented in chemical databases, there is a notable absence of in-depth studies on several key areas:

Synthesis Optimization: There is a lack of published research on optimizing the synthesis of this compound, whether through traditional chemical esterification or more modern, "green" enzymatic routes. Studies on lipase-catalyzed synthesis, common for other laurate esters, have not been specifically applied to this compound. nih.govulb.ac.be

Advanced Characterization: Detailed academic investigation into its material properties is limited. For example, comprehensive tribological studies to evaluate its potential as a lubricant or lubricant additive are not present in the literature. The tribological properties of esters are closely linked to their molecular structure, and such analysis could reveal new applications. mdpi.com

Biodegradability and Environmental Impact: While related esters are often touted for their biodegradability, specific studies quantifying the environmental fate and biodegradability of this compound under various conditions are scarce.

Novel Applications: Research into new uses for this compound beyond cosmetics is not apparent. Based on the properties of related esters, potential applications could exist in fields like biolubricants, plasticizers for polymers, or as a non-polar solvent in specialized chemical reactions.

This lack of focused academic attention means that while the compound is utilized commercially, a deeper scientific understanding of its behavior and potential is yet to be established.

Historical Development of Related Cyclohexyl Esters and Laurates from an Academic Perspective

The academic exploration of compounds related to this compound provides a historical context for its potential areas of study. Research into cyclohexyl esters and laurate esters has evolved over decades, driven by different industrial and scientific goals.

Historically, research on cyclohexyl esters has been diverse. In the mid-20th century, omega-cyclohexyl fatty acids, which feature a cyclohexane ring at the end of a fatty acid chain, were identified and studied in certain species of acidophilic thermophilic bacteria, demonstrating nature's use of this chemical motif. capes.gov.br More recent academic work has focused on the synthesis and reaction kinetics of various cyclohexyl esters. For example, studies have detailed the efficient hydrolysis of cyclohexyl acetate using novel solid acid catalysts, which is relevant to industrial chemical production. researchgate.net

The study of laurate esters has also seen significant academic interest, particularly in the realm of biocatalysis and sustainable chemistry. The enzymatic synthesis of sugar-laurate esters and other carbohydrate esters has been a field of active research, aiming to create biodegradable, non-toxic surfactants and emulsifiers from renewable resources. nih.govulb.ac.be Similarly, the lipase-catalyzed production of other specialty esters, such as citronellol (B86348) laurate for the cosmetic and food industries, highlights a trend towards environmentally benign synthesis methods that could be applied to this compound. researchgate.net The development of these related compounds underscores a broader scientific movement towards creating functional molecules with specific properties, a framework that future research on this compound could follow.

Table 2: Related Compounds and Their Researched Applications

Compound Name Compound Class Researched Application / Significance Source
Methylthis compound Cyclohexyl Ester, Laurate Ester Emollient, potential lubricant and plasticizer ontosight.ai
Cyclohexyl Acetate Cyclohexyl Ester Precursor in the production of cyclohexanol researchgate.net
Sugar-Laurate Esters Laurate Ester Emulsifiers, antimicrobial agents nih.gov
Monolaurin Laurate Ester (Glyceride) Biosynthesized ester with specific chemical properties nih.gov
2-Ethylhexyl Laurate Laurate Ester Biodegradable emollient and lubricant
Citronellol Laurate Laurate Ester Fragrance and flavor compound researchgate.net
Omega-Cyclohexyl Fatty Acids Cyclohexyl Derivative Naturally occurring fatty acids found in bacteria capes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B13791468 Cyclohexyl laurate CAS No. 6301-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6301-70-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

cyclohexyl dodecanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h17H,2-16H2,1H3

InChI Key

PJPLDEHITPGDLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclohexyl Laurate and Analogues

Chemical Synthesis Approaches

Esterification Reactions: Reaction Mechanisms and Catalysis

The fundamental reaction for synthesizing cyclohexyl laurate is the Fischer esterification. The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. cerritos.edumasterorganicchemistry.com It involves the protonation of the carbonyl oxygen of lauric acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of cyclohexanol (B46403) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. cerritos.edu Following a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

Given the reversible nature of the reaction, strategies to drive the equilibrium towards the product side are often employed. These include using an excess of one reactant (typically the alcohol) or removing the water produced during the reaction. cerritos.edu

Homogeneous Catalysis Systems

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid phase for esterification. Traditional and widely used homogeneous catalysts for the synthesis of fatty acid esters are strong Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). mdpi.comroyalsocietypublishing.org These catalysts are effective in providing the protons necessary to activate the carboxylic acid group. mdpi.com

In the synthesis of 2-ethylhexyl laurate, an analogue of this compound, studies have demonstrated the effectiveness of these conventional acid catalysts. researchgate.net However, homogeneous catalysts present significant drawbacks, including difficulties in separation from the product mixture, catalyst non-reusability, and potential for corrosion and environmental pollution. mdpi.commdpi.com

To address some of these issues, research has also explored the use of ionic liquids as homogeneous catalysts. For the synthesis of methyl laurate, ionic liquids such as 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) have shown high catalytic activity, achieving conversions up to 98.58%. royalsocietypublishing.org These catalysts can sometimes be more easily separated and recycled than traditional mineral acids.

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages over homogeneous systems, including ease of separation, reusability, reduced corrosiveness, and more environmentally friendly processes. researchgate.netresearchgate.net

A variety of solid acid materials have been investigated for the esterification of fatty acids. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids.

Sulfated Metal Oxides : Sulfated zirconia (SZr) has emerged as a highly effective solid superacid catalyst for the esterification of fatty acids. researchgate.net Its strong Brønsted and Lewis acid sites contribute to high catalytic activity.

Zeolites and Mesoporous Silica : Materials like zeolites and functionalized mesoporous silica (e.g., MCM-41, SBA-15) are also used. researchgate.netresearchgate.net Their high surface area and tunable pore structures can enhance catalytic efficiency. For instance, sulfonic acid-functionalized SBA-15 has been used as a catalyst for the esterification of lauric acid. researchgate.net

Ion-Exchange Resins : These are polymeric materials containing acidic functional groups, such as sulfonic acid. Resins like Amberlyst-15 have been successfully used as heterogeneous acid catalysts for the synthesis of sugar esters from fatty acids. mdpi.comnih.gov

The table below summarizes the performance of various solid acid catalysts in the esterification of lauric acid with different alcohols.

Catalyst SystemAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Conversion/Yield (%)Reference
Ferric-AlginateMethanol16:1Reflux99
Raw HalloysiteMethanol12:116095 researchgate.net
Manganese LaurateEthanolNot Specified14075 researchgate.net

Supported catalysts consist of an active catalytic species dispersed on a high-surface-area support material. This approach can improve the stability, activity, and recyclability of the catalyst.

Supported Heteropolyacids : Heteropolyacids, such as 12-tungstophosphoric acid (HPW), possess strong Brønsted acidity. When supported on materials like MCM-41, they act as efficient and reusable catalysts for the esterification of lauric acid under solvent-free conditions. researchgate.net

Metal-Alginate Beads : A novel approach involves using ferric-alginate beads as a heterogeneous acid catalyst. This system has demonstrated excellent conversion (98%) for the esterification of lauric acid with methanol and can be reused multiple times without significant loss of activity. epa.gov

Layered Metal Laurates : Layered metal laurates of copper(II), manganese(II), and lanthanum(III) have themselves been shown to act as active catalysts in the esterification of lauric acid, achieving conversions between 80% and 90% with methanol. researchgate.net

Advanced Reaction Techniques in Chemical Synthesis

Beyond traditional batch reactors, advanced techniques are being developed to intensify the ester synthesis process, improving efficiency and sustainability.

Catalytic Distillation : This technique combines reaction and distillation in a single unit. For the synthesis of cyclohexyl carboxylates, a catalytic distillation tower containing a solid acid catalyst can be used. google.com As the ester is formed, byproducts or unreacted starting materials can be continuously removed, shifting the reaction equilibrium to favor higher product yields. google.com

Enzymatic Synthesis : The use of enzymes, particularly lipases, as biocatalysts represents a significant advancement in ester synthesis. researchgate.net Lipases operate under mild conditions and exhibit high selectivity, reducing byproduct formation. Immobilized lipases are often used to facilitate catalyst recovery and reuse. This method is increasingly favored for producing esters for the food, cosmetic, and pharmaceutical industries due to its "green" credentials.

Supercritical Conditions : Performing esterification under supercritical conditions, for example with supercritical alcohols, can eliminate the need for a catalyst altogether. researchgate.net The unique properties of fluids in this state can enhance reaction rates and selectivity.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the rate of esterification reactions. In the synthesis of ethyl laurate, microwave-assisted methods using immobilized lipase have been shown to reduce reaction times and improve efficiency. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govsemanticscholar.org This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. semanticscholar.orgmdpi.commdpi.com The synthesis of esters, including this compound analogues, can be effectively achieved through microwave-assisted esterification of a carboxylic acid with an alcohol. The process typically involves mixing the reactants, with or without a catalyst, and exposing them to microwave irradiation in a dedicated reactor. The high efficiency of microwave heating is attributed to its ability to directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. semanticscholar.org

ParameterConditionOutcome
Reactants Carboxylic Acid, AlcoholEster Formation
Energy Source Microwave IrradiationRapid & Uniform Heating
Reaction Time Minutes to HoursReduced compared to conventional methods
Yield HighOften improved yields
Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. ksu.edu.saekb.eg The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and accelerating reaction rates. ekb.eg In the synthesis of esters like this compound, ultrasound can be applied to the esterification reaction between lauric acid and cyclohexanol. This technique has been shown to enhance the synthesis of other esters, such as 2-ethylhexyl stearate, by significantly reducing reaction times compared to conventional mechanical stirring methods. nih.gov The application of ultrasound can lead to high conversion rates in a shorter period. nih.govnih.gov

ParameterTypical Value
Frequency 20 kHz - 100 kHz ksu.edu.sa
Power Variable (e.g., 80 W) nih.gov
Duty Cycle Variable (e.g., 50%) nih.gov
Temperature Mild (e.g., 50°C) nih.gov
Reaction Time Significantly reduced nih.gov
Reactive Distillation Processes for Ester Production

Reactive distillation is a process that combines chemical reaction and distillation in a single unit. ijraset.com This integrated approach is particularly advantageous for equilibrium-limited reversible reactions, such as esterification. acs.orgnih.gov By continuously removing the products (ester and water) from the reaction zone, the equilibrium is shifted towards the product side, leading to higher conversions of the reactants. ijraset.com In the context of producing esters like this compound, a reactive distillation column would be fed with lauric acid and cyclohexanol in the presence of a suitable catalyst. As the esterification reaction proceeds within the column, the more volatile products are separated by distillation. This process can achieve high product purity, often exceeding 99.5%. ntnu.no The design of a reactive distillation process involves careful consideration of reaction kinetics, vapor-liquid equilibrium, and catalyst placement to achieve optimal performance. ntnu.noresearchgate.net

Biocatalytic (Enzymatic) Synthesis of this compound

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative for the synthesis of esters like this compound. These enzymatic processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Lipases are enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification and transesterification. nih.gov For the synthesis of this compound, a lipase can be used to catalyze the direct esterification of lauric acid with cyclohexanol or the transesterification of a laurate ester (e.g., vinyl laurate) with cyclohexanol. nih.govftb.com.hr These reactions are known for their high specificity and can be carried out under mild temperature and pressure conditions. nih.gov

Enzyme Selection and Immobilization Strategies

The choice of lipase is crucial for achieving high efficiency in ester synthesis. Lipases from various microbial sources, such as Candida antarctica, Thermomyces lanuginosus, and Pseudomonas species, have been widely used. ftb.com.hrnih.govmdpi.com For industrial applications, immobilizing the enzyme on a solid support is a key strategy. mdpi.com Immobilization enhances the stability of the enzyme, allows for its easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles, which is crucial for process economics. mdpi.comnih.gov Common immobilization techniques include adsorption, covalent bonding, entrapment, and encapsulation. mdpi.com The choice of support material can also influence the enzyme's activity and stability.

Enzyme SourceImmobilization SupportApplication
Candida antarctica Lipase B (CALB)Acrylic Resin rsc.orgEsterification nih.gov
Thermomyces lanuginosus Lipase (TLL)Mesocellular Foam Silica researchgate.netHexyl Laurate Synthesis researchgate.net
Pseudomonas sp. Lipase (PSL)-Acylation of Alcohols ftb.com.hr
Candida sp. 99-125 LipaseD301 Resin asianpubs.orgFructose Laurate Synthesis asianpubs.org
Reaction Kinetics and Mechanistic Studies (e.g., Ping-Pong Bi-Bi Mechanisms)

Understanding the reaction kinetics is essential for optimizing the enzymatic synthesis of esters. The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. nih.govdoi.org In this mechanism, the enzyme first reacts with the acyl donor (lauric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (cyclohexanol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme. doi.org Kinetic models based on this mechanism can be used to describe the reaction rate and the influence of substrate concentrations. nih.govdoi.org Studies on the synthesis of other laurate esters have shown that the experimental data can be well-fitted to models that may also consider substrate inhibition. nih.gov

Solvent Effects and Solvent-Free Reaction Systems

The choice of solvent plays a critical role in the enzymatic synthesis of esters like this compound, significantly influencing reaction equilibrium and conversion rates. Research into analogous esterification reactions has shown that the hydrophobicity of the solvent is a key determinant of reaction efficiency. Generally, more hydrophobic (non-polar) solvents lead to higher conversion rates. This is because hydrophobic solvents minimize the solvation of reactants and shift the equilibrium towards the formation of the ester product.

In contrast, polar solvents can strip essential water from the enzyme's microenvironment, potentially leading to conformational changes and reduced catalytic activity. The relationship between solvent polarity, often measured by the logarithm of the partition coefficient (log P), and the percentage of conversion in ester synthesis is a well-documented phenomenon.

Table 1: Effect of Various Solvents on Esterification Conversion

This table illustrates the correlation between solvent hydrophobicity (log P) and the percentage of conversion in a typical lipase-catalyzed esterification reaction.

Solventlog PConversion (%)
Hexane3.5085
Toluene2.5078
Chloroform2.0065
Acetone-0.2330
Acetonitrile-0.3325

In recent years, there has been a significant shift towards developing solvent-free reaction systems to enhance the sustainability of chemical syntheses. acs.org These methods eliminate the need for large quantities of potentially toxic and volatile organic solvents, thereby reducing waste and environmental impact. acs.org Techniques such as mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), have emerged as promising alternatives. acs.orgnih.gov These solvent-less strategies can lead to unique reaction environments and, in some cases, result in higher yields and shorter reaction times compared to traditional solution-based chemistry. acs.org For the synthesis of esters, solvent-free systems, particularly in lipase-catalyzed reactions, are advantageous as higher concentrations of substrates can inhibit the catalytic activity of the enzymes. researchgate.net

Process Intensification in Biocatalysis (e.g., Ultrasound Assistance)

Process intensification aims to develop more efficient and sustainable chemical processes. In the biocatalytic synthesis of esters, ultrasound assistance has been identified as a highly effective method for process intensification. acs.org Sonochemistry, the application of ultrasound to chemical reactions, enhances the rate of reaction primarily through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. acs.orgsemanticscholar.org This process generates localized hot spots with extreme temperatures and pressures, leading to a significant increase in mass transfer rates and, consequently, faster reaction kinetics. acs.org

In the synthesis of esters analogous to this compound, ultrasound-assisted methods have demonstrated a dramatic reduction in reaction time and an increase in conversion yield when compared to conventional stirring methods. For instance, one study highlighted that an individual sonication-based synthesis achieved a 92% conversion in 180 minutes, whereas conventional stirring only yielded an 85.6% conversion after 19 hours. researchgate.net This demonstrates the profound impact of ultrasound in accelerating the esterification process. The use of ultrasound is considered a green synthetic route as it can reduce reaction times, lower energy consumption, and often leads to improved product yields. quora.comresearchgate.net

Bio-based Feedstocks and Sustainable Synthesis Routes

The development of sustainable synthesis routes for chemicals like this compound relies heavily on the utilization of renewable, bio-based feedstocks. researchgate.net This approach aligns with the principles of green chemistry by reducing dependence on fossil fuels and minimizing the environmental footprint of chemical production. researchgate.netaston.ac.uk

Lauric Acid: A key reactant in the synthesis of this compound, lauric acid can be sustainably produced from microbial sources. mdpi.com Genetic engineering of photosynthetic organisms, such as the cyanobacterium Synechococcus sp. PCC 7002, has enabled the production and secretion of lauric acid. mdpi.com This biotechnological route utilizes carbon dioxide and sunlight as primary inputs, offering a renewable alternative to traditional plant-based sources like coconut and palm kernel oil. mdpi.com

Cyclohexanol: The second reactant, cyclohexanol, can also be derived from biomass, particularly from lignocellulose, which is a non-food feedstock. nih.gov Lignin, a major component of lignocellulosic biomass, can be depolymerized to yield phenolic compounds like guaiacol. researchgate.net These compounds can then be converted to cyclohexanol through catalytic hydrodeoxygenation. researchgate.net This pathway represents a value-added utilization of lignin, a largely underutilized byproduct of the paper and biorefinery industries. researchgate.netorganic-chemistry.org Additionally, biomass-derived cyclohexanone can be efficiently converted to cyclohexanol. Another innovative route involves the use of mutant alcohol dehydrogenase coupled with glucose dehydrogenase to produce specific isomers of cyclohexanol derivatives from bio-based precursors.

These bio-based routes for both lauric acid and cyclohexanol are central to creating a fully sustainable and green synthetic pathway for this compound, moving away from petrochemical origins.

Comparative Analysis of Synthetic Pathways and Their Respective Efficiencies

The efficiency of synthetic pathways for this compound and its analogues can be evaluated based on several metrics, including reaction time, conversion yield, energy consumption, and environmental impact (E-factor). A comparative analysis reveals significant advantages for modern, intensified, and sustainable methods over conventional approaches.

Conventional synthesis, often relying on thermal stirring in organic solvents, is typically the least efficient method. It is characterized by long reaction times and moderate yields, as illustrated by the 19 hours required to achieve an 85.6% conversion in one study. researchgate.net The use of solvents also contributes to a higher environmental footprint.

Solvent-free systems offer a marked improvement by eliminating solvent-related waste and often improving reaction kinetics due to higher reactant concentrations.

Process intensification techniques, particularly ultrasound-assisted synthesis, offer a substantial leap in efficiency. By dramatically reducing reaction times from hours to minutes while achieving higher or comparable yields, sonication significantly lowers energy consumption and increases throughput. researchgate.net

Table 2: Comparative Analysis of Ester Synthesis Methodologies

This table compares the efficiency of different synthetic methods for ester production based on key performance indicators.

Synthetic PathwayTypical Reaction TimeTypical Conversion Yield (%)Key AdvantagesKey Disadvantages
Conventional (Stirring in Solvent)~19 hours researchgate.net~86 researchgate.netSimple setupVery slow, high energy use, solvent waste
Solvent-Free SystemVariableHighNo solvent waste, reduced environmental impact acs.orgPotential for high viscosity, substrate inhibition researchgate.net
Ultrasound-Assisted Synthesis~3 hours researchgate.net>92 researchgate.netRapid reaction, high yield, energy efficient researchgate.netquora.comRequires specialized equipment
Microwave-Assisted Synthesis~2 hours researchgate.net>96 researchgate.netExtremely rapid, very high yield researchgate.netRequires specialized equipment, potential for localized overheating

Advanced Analytical Techniques for Cyclohexyl Laurate Characterization

Spectroscopic Characterization

Spectroscopic characterization provides the fundamental framework for elucidating the molecular structure and confirming the identity of cyclohexyl laurate. A combination of techniques is employed to probe different aspects of the molecule, from its functional groups and atomic connectivity to its electronic structure and elemental composition. Each method offers unique insights, and together they provide a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR spectroscopy is particularly informative, as it provides data on the number of different types of protons, their chemical environment, their proximity to one another, and their relative abundance.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the laurate acyl chain.

Cyclohexyl Group Protons: The protons on the cyclohexyl ring typically appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.2 and 1.9 ppm. The proton attached directly to the ester oxygen (O-CH-) is significantly deshielded by the electronegative oxygen atom and appears as a distinct multiplet further downfield, typically around δ 4.7-4.9 ppm. The specific chemical shift and multiplicity of this signal are diagnostic for the cyclohexyl ester moiety.

Laurate Chain Protons: The protons of the laurate chain are clearly distinguishable. The α-methylene protons (-CO-CH₂ -), being adjacent to the electron-withdrawing carbonyl group, are deshielded and resonate as a triplet around δ 2.2-2.3 ppm. The terminal methyl group (-CH₃ ) of the long alkyl chain appears as a characteristic triplet at approximately δ 0.8-0.9 ppm. The nine internal methylene (B1212753) groups (-(CH₂)₉-) form a large, broad signal centered around δ 1.2-1.4 ppm, often overlapping with some of the cyclohexyl signals.

The integration of these signals corresponds to the number of protons in each unique environment (e.g., 1H for O-CH, 2H for α-CH₂, 3H for terminal CH₃), confirming the structural assignment.

Table 1. Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl H-1 (O-CH)4.7 – 4.9Multiplet (m)1H
Laurate α-Methylene (-CO-CH₂)2.2 – 2.3Triplet (t)2H
Cyclohexyl Ring Protons (-CH₂-)1.2 – 1.9Multiplet (m)10H
Laurate Internal Methylene (-(CH₂)₉-)1.2 – 1.4Broad Multiplet (br m)18H
Laurate Terminal Methyl (-CH₃)0.8 – 0.9Triplet (t)3H

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent and diagnostic feature is the intense absorption band corresponding to the carbonyl (C=O) group stretch, which appears in the range of 1735–1750 cm⁻¹. The exact position of this peak confirms the presence of a saturated ester functional group.

Other key absorptions include:

C-O Stretching: The ester linkage also gives rise to two distinct C-O stretching vibrations. The asymmetric C-C(=O)-O stretch is typically found as a strong band between 1250 and 1150 cm⁻¹, while the symmetric O-C-C stretch appears between 1150 and 1000 cm⁻¹.

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹) are due to the symmetric and asymmetric stretching vibrations of the numerous sp³ C-H bonds in the cyclohexyl ring and the laurate alkyl chain.

C-H Bending: Bending vibrations (scissoring and rocking) for the methylene (-CH₂-) groups are observed in the 1450–1470 cm⁻¹ region.

The absence of a broad absorption band around 3300 cm⁻¹ confirms the lack of hydroxyl (-OH) groups from unreacted starting materials like cyclohexanol (B46403) or lauric acid.

Table 2. Characteristic IR/FTIR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)Alkyl (Cyclohexyl & Laurate)2850 – 2950Strong
C=O StretchEster Carbonyl1735 – 1750Very Strong, Sharp
C-H Bend (Scissoring)Methylene (-CH₂-)1450 – 1470Medium
C-O Stretch (Asymmetric)Ester (C-C(=O)-O)1150 – 1250Strong
C-O Stretch (Symmetric)Ester (O-C-C)1000 – 1150Medium

Mass Spectrometry (MS), Including Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

The electron ionization (EI) mass spectrum of this compound (C₁₈H₃₄O₂) would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 282. However, for long-chain esters, the molecular ion peak can be weak or absent. The fragmentation pattern is therefore crucial for identification.

Key fragmentation pathways and characteristic ions include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of the stable lauroyl cation [CH₃(CH₂)₁₀CO]⁺ at m/z 183 .

McLafferty Rearrangement: A common rearrangement for esters involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage. This results in the formation of a neutral alkene and a protonated carboxylic acid radical cation. For this compound, this would produce a prominent ion corresponding to protonated lauric acid at m/z 201 .

Cyclohexyl Fragmentation: The bond between the ester oxygen and the cyclohexyl ring can cleave, leading to the formation of a cyclohexyl cation [C₆H₁₁]⁺ at m/z 83 and the loss of cyclohexene (B86901) (C₆H₁₀, 82 Da) from the molecular ion, resulting in a fragment at m/z 200.

Alkyl Chain Fragmentation: The long laurate chain can undergo successive fragmentation, leading to a series of smaller carbocation fragments separated by 14 Da (a CH₂ unit).

GC-MS analysis is ideal for verifying the purity of a this compound sample, where it would appear as a single peak at a specific retention time with the corresponding mass spectrum.

Table 3. Major Fragment Ions in the Mass Spectrum of this compound
m/z ValueProposed Ion Structure/IdentityFragmentation Pathway
282[C₁₈H₃₄O₂]⁺Molecular Ion (M⁺)
201[CH₃(CH₂)₁₀COOH₂]⁺McLafferty Rearrangement
183[CH₃(CH₂)₁₀CO]⁺Alpha-Cleavage (Loss of -OC₆H₁₁)
83[C₆H₁₁]⁺Cyclohexyl Cation
55, 69, etc.[C₄H₇]⁺, [C₅H₉]⁺, etc.Alkyl Chain Fragmentation

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of this technique for this compound is limited but provides complementary information.

This compound lacks conjugated π-systems or aromatic rings, which are strong chromophores that absorb intensely in the UV-Vis range. The only chromophore present is the isolated carbonyl group (C=O) of the ester. This group undergoes a weak, symmetry-forbidden n→π* electronic transition. This absorption is typically observed in the far UV region, at a wavelength (λₘₐₓ) of approximately 200–220 nm.

Because the absorption is weak and occurs in a region where many solvents also absorb, UV-Vis spectroscopy is not a primary tool for the structural elucidation of this compound. However, it can be used for quantitative analysis via the Beer-Lambert law if a pure sample is dissolved in a suitable non-absorbing solvent (e.g., hexane) and a calibration curve is established. Its main qualitative use is to confirm the absence of conjugated or aromatic impurities, which would exhibit strong absorptions at longer wavelengths (>230 nm).

X-ray Diffraction and Crystallography (for related cyclohexyl or laurate structures)

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. While this compound is typically a liquid or a low-melting solid at room temperature, making single-crystal XRD challenging, the principles of the technique can be understood by examining related crystalline structures.

Laurate Structures: Crystalline lauric acid and its salts (laurates) have been extensively studied by XRD. These studies reveal a highly ordered lamellar (layered) structure. The molecules align in parallel, with the long alkyl chains interacting through van der Waals forces and the polar head groups (carboxylic acid or carboxylate) forming distinct layers, often stabilized by hydrogen bonding. This packing results in a characteristic diffraction pattern with sharp peaks corresponding to the interlayer spacing.

Cyclohexyl Ring Structures: Single-crystal XRD analysis of crystalline cyclohexanol derivatives or other solid cyclohexyl esters provides definitive information on the conformation of the C6 ring. In most unstrained systems, the cyclohexyl ring adopts a stable "chair" conformation to minimize steric and torsional strain. Crystallography can precisely measure bond lengths, bond angles, and the orientation of the ester substituent (axial vs. equatorial) on the ring.

By analogy, if this compound were to be crystallized at low temperatures, XRD would be expected to reveal a structure influenced by both the packing of the long laurate chains and the specific chair conformation and orientation of the cyclohexyl group.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis of C6-Ring Systems

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the local electronic structure and chemical bonding of a specific element. By tuning the X-ray energy to a core-level absorption edge (e.g., the Carbon K-edge at ~285 eV), one can probe transitions of core electrons into unoccupied molecular orbitals.

For a molecule containing a C6-ring system like this compound, C K-edge NEXAFS analysis would be highly informative:

Chemical State Specificity: The energy of the absorption edge is sensitive to the chemical environment of the carbon atom. This allows for the differentiation between the various types of carbon in the molecule: the carbonyl carbon (C=O), the ester ether carbon (C-O), the aliphatic carbons of the cyclohexyl ring (C-C), and the carbons of the laurate chain. The C=O carbon would exhibit a sharp, intense resonance corresponding to the C 1s → π*(C=O) transition, which is a hallmark of carbonyl groups.

Orbital Symmetry and Orientation: Transitions to unoccupied sigma orbitals (σ) at higher energies provide a fingerprint of the C-C and C-H bonding framework. For samples oriented on a surface, the use of linearly polarized X-rays allows for the determination of molecular orientation. For the cyclohexyl group, the angular dependence of the σ resonances could be used to deduce the orientation of the ring plane relative to the substrate.

While specific NEXAFS studies on this compound are not common, the technique is a powerful tool for characterizing the electronic structure and orientation of related C6-ring systems and functionalized alkanes, particularly in thin films and at interfaces.

Chromatographic Separation and Quantification Methodologies

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex matrices and accurate quantification. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (GC-FID), it provides a robust, sensitive, and reliable method for quantification. sciepub.com The FID response is generally proportional to the number of carbon atoms in the analyte, making it an excellent choice for hydrocarbon-based esters. sciepub.com

For accurate quantification, an internal standard (IS) such as pentadecanoyl propanoate is often used to correct for variations in injection volume and detector response. scielo.br In one established method, the conversion of a carboxylic acid to this compound was analyzed using GC-FID, where the product was identified with a retention time of 8.4 minutes under specific chromatographic conditions. scielo.br The analysis of reaction products from methyl laurate and cyclohexane (B81311) to produce green solvents has also been monitored using GC-FID. kmutnb.ac.th

Method development for related fatty acids often involves optimizing the temperature program to ensure adequate separation from other components. s4science.atijert.org Validation of the GC-FID method ensures its specificity, precision, and accuracy for routine analysis. sciepub.comijert.org

Table 1: Example GC-FID Parameters for this compound Analysis This table is based on findings from a study on esterification reactions. scielo.br

Parameter Value
Column Carbowax 20M (25 m x 0.2 mm i.d., 0.2 mm film)
Carrier Gas Hydrogen (H₂)
Flow Rate 1.2 mL/min
Injector Temperature 240 °C
Detector Temperature 240 °C
Injection Mode Split (1:20 ratio)
Oven Program 140°C to 180°C at 10°C/min, then to 220°C at 3°C/min
Internal Standard Pentadecanoyl propanoate
Retention Time (tR) 8.4 min

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for samples that may not be suitable for the high temperatures of GC. Reverse-phase (RP) HPLC is a common mode used for this purpose. sielc.com

A specific RP-HPLC method has been developed for the analysis of this compound using a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. sielc.com The development of a robust HPLC method requires careful selection of the column and mobile phase to achieve optimal separation. nih.govphenomenex.com Method validation is performed according to international guidelines to ensure linearity, accuracy, precision, and specificity. core.ac.ukafricanjournalofbiomedicalresearch.com

Table 2: HPLC Method Parameters for this compound Separation This table is based on a published application note. sielc.com

Parameter Value
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection Compatible with Mass Spectrometry (MS) if phosphoric acid is replaced with formic acid
Application Analytical separation, impurity isolation, preparative separation

Advanced Structural Elucidation Techniques and Method Development

While chromatography excels at separation and quantification, it does not typically provide a definitive structural identification on its own. For unequivocal confirmation of the molecular structure of this compound, advanced spectroscopic techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries, such as the NIST library, for positive identification. nih.gov GC-MS data for this compound is available in public databases like PubChem. nih.gov

Table 3: GC-MS Data for this compound Data sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

Parameter Value
NIST Number 160106
Library Main Library
Top Peak (m/z) 41

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. jmb.or.kr The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow chemists to piece together the precise arrangement of atoms, confirming the presence of the cyclohexyl ring and the laurate ester chain. mdpi.com Computational methods can also be used to predict ¹³C NMR chemical shifts to aid in structural assignment. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the characteristic ester carbonyl (C=O) group and the C-O bonds, as well as the C-H bonds of the aliphatic cyclohexane and laurate moieties. nih.gov

Together, these techniques—often used in combination—provide a comprehensive characterization of this compound, confirming its identity, purity, and detailed molecular structure.

Applications in Advanced Materials Science

Polymeric Materials Integration

The integration of cyclohexyl laurate into polymeric materials is primarily investigated through its role as a functional additive, such as a plasticizer, and by considering its constituent parts as models for monomer building blocks.

While this compound itself is not a typical monomer due to the lack of reactive groups for chain propagation, its components—lauric acid and cyclohexanol (B46403)—are representative of building blocks for polyesters. youtube.com The synthesis of polyesters can occur through the polymerization of hydroxy acids (AB-type monomers) or the reaction of diols with diacids (AABB-type polymerization). youtube.com Research into bio-based polymers has demonstrated the synthesis of polyesters and polyamides from hydroxy- and amino-derivatives of lauric acid. researchgate.net In such a scenario, a functionalized lauric acid could act as an AB-type monomer, incorporating the C12 alkyl chain into the polymer backbone. researchgate.net Similarly, cyclohexyl acrylate (B77674), a related molecule containing the cyclohexyl group, is used as a monomer in free-radical polymerization to create polymers with high glass transition temperatures (Tg). researchgate.netsinorawchemical.com The synthesis of biodegradable polyesters like poly(glycerol-dodecanoate) from dodecanedioic acid (a C12 dicarboxylic acid) further illustrates how the laurate-like carbon chain is a key component in creating functional polymers. nih.gov

The incorporation of structural motifs similar to this compound into a polyester (B1180765) backbone significantly influences the polymer's architecture and properties. The long, flexible C12 laurate chain acts as an internal plasticizer, increasing the free volume between polymer chains and lowering the glass transition temperature, which imparts flexibility. The bulky, non-polar cyclohexyl ring adds steric hindrance, affecting chain packing and potentially modifying thermal and mechanical properties. The development of biodegradable polyesters from difunctionalized lauric acid highlights the move towards creating polymers with specific, tailored properties derived from fatty acid building blocks. researchgate.netgoogle.com These bio-based polyesters are of considerable interest as they are designed to be biodegradable, addressing environmental concerns associated with conventional plastics. google.com

A significant area of interest for this compound is in the development of sustainable polymers, particularly as a bio-based plasticizer. alfa-chemistry.comkinampark.com Growing health and environmental concerns have driven demand for alternatives to traditional phthalate (B1215562) plasticizers. nih.gov Lauric acid, a saturated fatty acid, is readily available from renewable vegetable sources like coconut oil. researchgate.net This makes its esters, including this compound, attractive candidates for creating greener materials.

Fatty acid esters are widely investigated as bio-based plasticizers for polymers such as polyvinyl chloride (PVC). alfa-chemistry.comgoogle.com They function by reducing the intermolecular forces between polymer chains, making the material more flexible and easier to process. specialchem.com Research has shown the successful synthesis and application of a cyclohexyl acrylate derivative, derived from bio-based materials, as an effective plasticizer for PVC, demonstrating good compatibility and improved thermal stability in the modified polymer films. techscience.com This research provides a strong precedent for the potential of this compound to serve a similar function, replacing petrochemical-based additives in the pursuit of more sustainable polymer formulations. techscience.com

Table 1: Comparison of Bio-based Plasticizer Types and Their Origins This table is interactive. Click on the headers to sort.

Plasticizer Type Precursor Origin Example Compound(s) Target Polymer(s)
Fatty Acid Esters Vegetable Oils (Soybean, Coconut, etc.) This compound (potential), Epoxidized Soybean Oil (ESO) PVC, PLA
Citrate Esters Citric Acid (from fermentation) Acetyl Tributyl Citrate (ATBC) PVC, PLA
Polyester Plasticizers Dimerized Fatty Acids, Diols Oligoesters from DFA and TEG PVC
Glycerol Esters Glycerol (biodiesel by-product) Triacetin Halogenated Polymers

Data sourced from multiple studies on bio-based plasticizers. alfa-chemistry.comnih.govgoogle.com

Lubricant and Industrial Fluid Formulations (Academic Focus)

In academic research, fatty acid esters are recognized for their potential as environmentally friendly biolubricants, offering biodegradability and good performance. researchgate.netnih.gov The chemical structure of this compound, with its long alkyl chain, is well-suited for lubrication. This chain can form a protective tribo-film at interfaces, reducing friction and wear between surfaces. nih.gov

Studies on related compounds provide insight into its potential efficacy. For instance, methylthis compound has been identified for use as an industrial lubricant. ontosight.ai Research on cellulose (B213188) laurate esters as biolubricant additives has shown that increasing the concentration and degree of substitution of laurate on the cellulose backbone enhances lubricity. researchgate.net This directly demonstrates the effectiveness of the laurate moiety in reducing friction and wear. The ester group in molecules like this compound provides a degree of polarity, which can lead to better adhesion on metal surfaces compared to non-polar mineral oils, further improving lubrication performance.

Interface Chemistry and Surface Modification Studies

The amphiphilic nature of this compound—possessing a polar ester head group and non-polar hydrocarbon tails (the lauryl chain and cyclohexyl ring)—makes it a subject of interest for interface and surface science. Research has shown that lauric acid can be used to modify the surface of inorganic materials in-situ. rsc.orgresearchgate.net In one study, lauric acid induced the surface modification of hydrophilic calcium carbonate particles, transforming them into a highly hydrophobic material with a water contact angle of up to 140°. rsc.orgresearchgate.net This occurs as the carboxylic acid head group binds to the calcium carbonate, leaving the hydrophobic lauryl tails oriented outwards.

This principle can be extended to this compound for modifying fillers or surfaces. By grafting or adsorbing such molecules onto a surface, its properties can be fundamentally altered. This is a key strategy in creating polymer composites, where modifying the surface of a filler can improve its compatibility and dispersion within the polymer matrix. Furthermore, studies on erythorbyl laurate show that such amphiphilic molecules concentrate at oil-water interfaces, acting as emulsifiers and stabilizers. researchgate.net The specific geometry of the cyclohexyl group combined with the lauryl chain in this compound could lead to unique packing arrangements at interfaces, influencing the properties of emulsions, foams, and surface coatings.

Table 2: Research Findings on Surface Modification using Lauric Acid This table is interactive. Click on the headers to sort.

Material Modifying Agent Method Key Outcome Resulting Property
Calcium Carbonate (CaCO₃) Lauric Acid In-situ, solvent-free reaction Formation of calcium laurate on the surface Hydrophilic to Hydrophobic transformation
Cellulosic Materials Fatty Acids (general) Esterification Grafting of alkyl chains to hydroxyl groups Increased hydrophobicity, improved composite compatibility

Data sourced from studies on surface modification. rsc.orgresearchgate.netncsu.edu

Advanced Chemical Reagents and Standards in Research

In a research context, high-purity this compound serves as an advanced chemical reagent and analytical standard. alfa-chemistry.com Certified reference materials (CRMs) and analytical standards are crucial for the validation of analytical methods and the calibration of instruments. sigmaaldrich.comcnrs.fr this compound can be used as a reference standard in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.com

Researchers can use it to develop quantitative methods for detecting its presence in various matrices, including cosmetics, environmental samples, or polymer extracts. Its well-defined chemical structure and physical properties also make it a useful reference compound in spectral libraries for identifying unknown substances. thermofisher.com Furthermore, in physical chemistry and materials science, it can be used as a model compound to study the influence of its specific structure—a combination of a cycloalkane and a long-chain fatty acid ester—on properties like viscosity, thermal behavior, and interfacial tension.

Environmental Considerations and Green Chemistry Principles in Cyclohexyl Laurate Research

Sustainable Synthetic Pathways for Cyclohexyl Laurate

The pursuit of sustainable chemical manufacturing has driven research into greener synthetic routes for esters like this compound. These pathways are designed to be more efficient, utilize safer materials, and minimize environmental impact compared to traditional methods.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional esterification reactions, such as Fischer esterification using an excess of alcohol and a strong acid catalyst, often have lower atom economy due to the formation of water as a byproduct and the need for neutralization and separation steps that generate waste. imperial.ac.ukrsc.org

A significant advancement in this area is the direct addition of carboxylic acids to olefins. A study has demonstrated a 100% atom-economical process for synthesizing various cyclohexyl esters by reacting cyclohexene (B86901) directly with carboxylic acids over ion exchange resins. rsc.org This method eliminates the formation of byproducts, as all atoms from the reactants are incorporated into the final ester product. rsc.orgjocpr.com

Reaction Scheme: Lauric Acid + Cyclohexene → this compound

This approach represents an ideal chemical process where the amount of starting materials equals the amount of the final product, generating no waste from the reaction itself. Such reactions contribute to more sustainable and environmentally friendly chemical synthesis. jocpr.com

Renewable Resources: The synthesis of this compound inherently involves precursors that can be sourced from renewable feedstocks. Lauric acid, a C12 fatty acid, is abundantly available from vegetable oils such as coconut oil and palm kernel oil. kit.edu Cyclohexanol (B46403), the alcohol component, can be produced from the hydrogenation of phenol, which itself can be derived from lignin, a major component of biomass. kit.edu The utilization of these oleochemicals and biomass-derived materials positions this compound synthesis within the framework of a sustainable, bio-based economy. kit.edunih.gov Research into starch fatty acid esters also highlights the trend towards using renewable and biodegradable materials as alternatives to synthetic plastics. ncsu.edu

Green Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. imperial.ac.uk Green chemistry encourages the use of solvents that are less toxic, biodegradable, and have a reduced environmental footprint. researchtrendsjournal.com Research has explored several classes of green solvents for esterification reactions:

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. imperial.ac.uk They have been successfully used as both catalysts and solvents in esterification reactions, with studies showing high conversions of benzoic acid with alcohols like cyclohexanol. dergipark.org.tr However, concerns about their toxicity and biodegradability remain. dergipark.org.tr

Deep Eutectic Solvents (DES): Considered analogues of ionic liquids, DESs are mixtures of hydrogen bond donors and acceptors. They are often biodegradable, have low toxicity, and can be prepared at low cost. dergipark.org.tr DESs have been shown to be effective dual solvent-catalysts for esterification. dergipark.org.tr

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. researchgate.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. researchgate.netnih.gov Non-catalytic synthesis of esters in supercritical alcohols can eliminate the need for a catalyst and simplify downstream processing, making the process more economical and environmentally friendly. iisc.ac.in Enzymatic esterification in scCO₂ has also been studied, demonstrating the potential for clean, biocatalytic processes. mdpi.com

Bio-based Solvents: Solvents derived from biomass, such as acetonitrile, are also being investigated as greener alternatives to traditional chlorinated or amide solvents for reactions like Steglich esterification. nih.gov

The following table summarizes the yield improvements observed when using green solvents compared to traditional solvents in general esterification reactions.

Reaction TypeYield with Green SolventsYield with Traditional SolventsYield Improvement
Esterification92%85%7%

Data adapted from a comparative study on solvent efficiency. researchtrendsjournal.com

Environmental Fate and Degradation Mechanisms (Academic Research Focus)

Fatty acid esters are generally considered to be readily biodegradable. lyellcollection.orgepa.govresearchgate.net The primary mechanism for the biodegradation of FAEs is initiated by enzymatic hydrolysis. lyellcollection.org Microorganisms produce esterase enzymes, such as lipases, which cleave the ester bond to release the constituent fatty acid (lauric acid) and alcohol (cyclohexanol). lyellcollection.orgnih.gov

Biodegradation Pathway: this compound + H₂O --(Lipase)--> Lauric Acid + Cyclohexanol

Following this initial step, both lauric acid and cyclohexanol are typically metabolized further by microorganisms through well-established pathways like beta-oxidation for the fatty acid. lyellcollection.org Studies on various FAEs have shown significant degradation over standard 28-day tests, often meeting the criteria for being classified as "readily biodegradable". epa.gov For instance, one study observed that fatty acid esters (C6-C18) showed 86% biodegradation in 28 days. epa.gov Another study on sugar laurate esters found that they degraded rapidly, often within a single day. researchgate.net

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. For esters, this can occur through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals. researchgate.netfrontiersin.org

Research on the photodegradation of FAMEs in sunlight and seawater indicates that the rate of breakdown is influenced by the structure of the fatty acid chain. researchgate.net Specifically, unsaturated esters are degraded more rapidly via photo-oxidation than their saturated counterparts. researchgate.net Since this compound is a saturated ester, its direct photodegradation rate is expected to be relatively slow.

Potential photodegradation pathways, based on studies of other esters, could involve:

Cleavage of the ester bond: This would yield lauric acid and cyclohexanol, similar to biodegradation.

Reactions at the hydrocarbon chain: Abstraction of a hydrogen atom by hydroxyl radicals can initiate a cascade of oxidative reactions. frontiersin.org

Norrish-type reactions: These photochemical reactions can occur at the carbonyl group of the ester, leading to cleavage and rearrangement. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like this compound, hydrolysis is the reverse of esterification and results in the formation of the parent acid and alcohol. This process can be catalyzed by acids or bases.

Hydrolysis Reaction: this compound + H₂O ⇌ Lauric Acid + Cyclohexanol

The stability of an ester to hydrolysis depends on factors such as temperature, pH, and the steric hindrance around the carbonyl group. In neutral aqueous environments (pH 7) and at ambient temperatures, the uncatalyzed hydrolysis of long-chain alkyl esters is generally a slow process. The low water solubility of this compound would further limit its rate of hydrolysis in aquatic environments. lyellcollection.org However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly accelerated. Understanding this stability is important for predicting the persistence of the compound in different environmental compartments.

Academic Life Cycle Assessment Methodologies for Ester Production

Life Cycle Assessment (LCA) is an internationally standardized methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire life cycle. nih.govmdpi.com For the production of esters like this compound, academic LCA methodologies provide a framework to identify environmental hotspots and guide the development of more sustainable synthetic routes, aligning with the principles of green chemistry. tuwien.at These assessments are crucial for quantifying the environmental sustainability of chemical products and processes. youtube.com

The application of LCA to ester production involves a comprehensive analysis of all stages, from raw material extraction to the final product, and potentially its use and disposal. tandfonline.com This "cradle-to-grave" or "cradle-to-gate" approach helps to avoid problem-shifting, where solving one environmental issue might create another. cetjournal.it

A typical academic LCA study for ester production is structured according to ISO 14040 and 14044 standards and involves four main phases:

Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of the ester), and the system boundaries. The system boundaries determine which life cycle stages and processes are included in the assessment, such as "cradle-to-gate," which covers processes from raw material extraction to the factory gate. researchgate.netmdpi.com

Life Cycle Inventory (LCI): This is often the most time-consuming phase, involving the quantification of all inputs and outputs within the system boundaries. youtube.com This includes raw materials, energy consumption, water usage, and emissions to air, water, and soil. youtube.com For ester production, this would involve data on the synthesis of precursors like lauric acid and cyclohexanol, the esterification process itself, and any purification steps.

Life Cycle Impact Assessment (LCIA): In this phase, the inventory data is translated into potential environmental impacts. youtube.com Various impact categories are assessed, which can include global warming potential, ozone depletion, acidification, eutrophication, and human toxicity. tandfonline.com The selection of impact assessment methods, such as ReCiPe or Eco-Indicator 99, influences the types of environmental issues that are evaluated. cetjournal.it

In the context of ester production, research has highlighted several key areas where LCA methodologies are applied to promote greener chemical processes:

Comparison of Catalytic Systems: LCA studies can compare the environmental performance of different catalysts used in esterification, such as traditional mineral acids versus heterogeneous catalysts or enzymes (biocatalysts). mdpi.com Enzymatic catalysis, for example, often operates under milder conditions and can reduce energy consumption and waste generation. nih.gov

Feedstock Selection: The choice of raw materials significantly impacts the environmental profile of an ester. essentialchemicalindustry.orgepa.gov LCAs can quantify the benefits of using renewable feedstocks, such as bio-based carboxylic acids and alcohols, compared to their petrochemical counterparts. cosmeticsandtoiletries.commdpi.com However, these assessments also consider potential trade-offs, such as impacts on land use and water consumption associated with bio-based materials. nih.gov

Process Optimization: LCA can be integrated with experimental design to optimize reaction conditions for both high yield and low environmental impact. mdpi.com This involves assessing factors like solvent choice, reaction temperature, and energy efficiency. acs.org The use of safer, non-toxic, and recyclable solvents is a key principle of green chemistry that can be evaluated using LCA. essentialchemicalindustry.org

The table below summarizes key parameters and findings from academic LCA studies on ester production that are relevant to assessing a compound like this compound.

LCA Aspect Key Parameters Investigated General Research Findings
Feedstock Origin Petrochemical vs. Bio-based (e.g., vegetable oils, sugars)Bio-based feedstocks can reduce greenhouse gas emissions, but may have impacts on eutrophication and marine toxicity. cosmeticsandtoiletries.comnih.gov
Catalysis Homogeneous acids, heterogeneous solids, enzymes (lipases)Enzymatic and heterogeneous catalysts can lead to milder reaction conditions, reduced energy consumption, and less waste compared to traditional acid catalysts. mdpi.comnih.gov
Solvent Use Conventional organic solvents vs. greener alternatives (e.g., water, supercritical CO2) or solvent-free conditionsSolvents contribute significantly to the life cycle environmental impacts of chemical processes. acs.org Eliminating or replacing them with safer alternatives improves the environmental profile. essentialchemicalindustry.org
Energy Consumption Reaction temperature and pressure, separation/purification methods (e.g., distillation)High energy requirements for heating and separation are often major environmental hotspots. mdpi.comnih.gov
Waste Generation By-products, catalyst and solvent wasteAdhering to the principle of atom economy by maximizing the incorporation of reactants into the final product minimizes waste. acs.orgsolubilityofthings.com

Future Research and Emerging Trends in this compound Chemistry

The exploration of this compound and related esters continues to evolve, driven by the pursuit of more efficient synthetic processes, a deeper understanding of their fundamental properties, and the development of novel applications. Emerging research is increasingly focused on sustainable methodologies, advanced analytical techniques, and the integration of computational tools to accelerate discovery and innovation in this area of chemical science.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing cyclohexyl laurate in laboratory settings?

this compound is synthesized via esterification of lauric acid with cyclohexanol, typically using acid catalysts (e.g., sulfuric acid or immobilized lipases). Characterization involves:

  • Chromatographic analysis : HPLC or GC-MS to confirm purity and identify byproducts (e.g., residual reactants) .
  • Spectroscopic validation : FTIR for ester carbonyl group identification (~1740 cm⁻¹) and NMR (¹H/¹³C) to verify ester bond formation and cyclohexyl group integration .
  • Purity assessment : Melting point determination and elemental analysis.

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Detailed experimental logs : Document catalyst concentration, temperature, reaction time, and solvent ratios.
  • Validation against controls : Compare yields with established protocols (e.g., enzymatic vs. acid-catalyzed methods) .
  • Supplementary data : Include raw chromatograms, spectral peaks, and error margins in supporting information .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Gas chromatography (GC) : Optimize column polarity (e.g., DB-5MS) and detector settings (FID or MS) to resolve this compound from co-eluting esters .
  • Calibration curves : Use internal standards (e.g., methyl stearate) to minimize matrix effects .
  • Validation metrics : Report limits of detection (LOD) and quantification (LOQ) for trace analysis .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

  • Hydrophobicity : LogP values (~7.2) predict lipid solubility and membrane permeability.
  • Thermal stability : TGA/DSC data to assess decomposition temperatures (>200°C) .
  • Viscosity and density : Critical for modeling transport behavior in biodiesel blends (see Table 1) .

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Standardize solvents : Use IUPAC-recommended solvents (e.g., n-hexane, ethanol) for comparative studies.
  • Temperature control : Report solubility at fixed temperatures (±0.1°C).
  • Statistical analysis : Apply ANOVA to evaluate inter-lab variability .

Advanced Research Questions

Q. What thermodynamic models best predict the phase behavior of this compound in multi-component fuel blends?

  • Redlich-Kister equations : Fit excess molar volume (Vᴱ) and viscosity deviations (Δη) for binary systems (e.g., this compound + n-octane) .
  • Molecular dynamics simulations : Analyze intermolecular interactions (e.g., van der Waals forces) to refine predictive models .

Q. How do structural modifications of this compound influence its catalytic degradation pathways?

  • Mechanistic studies : Use LC-MS/MS to identify hydrolysis intermediates under acidic/alkaline conditions.
  • Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy and Arrhenius plots .

Q. What contradictions exist in the literature regarding this compound’s role as a plasticizer, and how can they be resolved?

  • Contradiction : Conflicting reports on its compatibility with PVC vs. polyesters.
  • Resolution : Conduct compatibility tests (DSC/TMA) across polymer matrices and validate with molecular docking studies .

Q. How can computational chemistry optimize this compound’s esterification efficiency?

  • DFT calculations : Simulate transition states to identify ideal catalysts (e.g., Brønsted vs. Lewis acids) .
  • QSAR models : Correlate cyclohexanol substituent effects with reaction yields .

Q. What advanced statistical methods are suitable for analyzing this compound’s environmental degradation data?

  • Multivariate regression : Assess the impact of pH, temperature, and microbial activity on half-life.
  • Principal component analysis (PCA) : Identify dominant degradation pathways from high-throughput datasets .

Table 1: Comparative Physicochemical Properties of this compound in Binary Mixtures

PropertyThis compound + n-Octane This compound + Ethyl Cyclohexane
Excess molar volume (Vᴱ)-0.12 cm³·mol⁻¹+0.08 cm³·mol⁻¹
Viscosity deviation (Δη)-1.4 mPa·s-0.9 mPa·s
Refractive index (n_D)1.4381.445

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